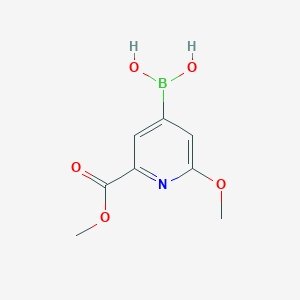
(2-Methoxy-6-(methoxycarbonyl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxy-6-(methoxycarbonyl)pyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C8H10BNO5
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-6-(methoxycarbonyl)pyridin-4-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the halogen-metal exchange followed by borylation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
化学反应分析
Types of Reactions
(2-Methoxy-6-(methoxycarbonyl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between a boronic acid and an organohalide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
(2-Methoxy-6-(methoxycarbonyl)pyridin-4-yl)boronic acid has several applications in scientific research:
作用机制
The mechanism of action of (2-Methoxy-6-(methoxycarbonyl)pyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester reacts with a palladium catalyst to form a new carbon-carbon bond. The process involves oxidative addition, transmetalation, and reductive elimination steps .
相似化合物的比较
Similar Compounds
- (2-Methoxy-6-(methoxycarbonyl)pyridin-3-yl)boronic acid pinacol ester
- (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid
- [2,6-Bis(methoxycarbonyl)pyridin-4-yl]boronic acid
Uniqueness
(2-Methoxy-6-(methoxycarbonyl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and materials .
属性
分子式 |
C8H10BNO5 |
|---|---|
分子量 |
210.98 g/mol |
IUPAC 名称 |
(2-methoxy-6-methoxycarbonylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO5/c1-14-7-4-5(9(12)13)3-6(10-7)8(11)15-2/h3-4,12-13H,1-2H3 |
InChI 键 |
MMQCHVKFPYHBLV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC(=C1)OC)C(=O)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


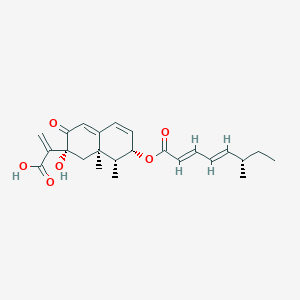
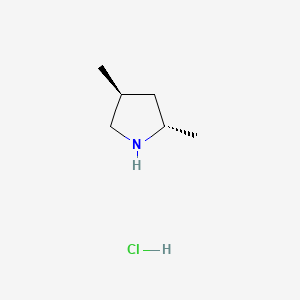
![7-Chloro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081872.png)
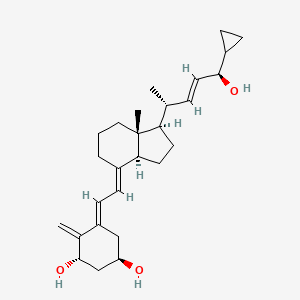
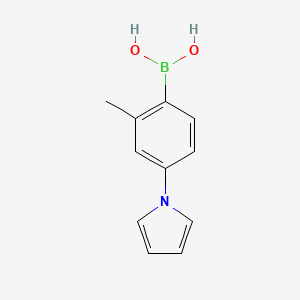
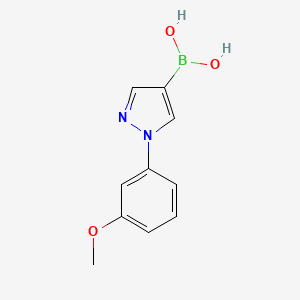

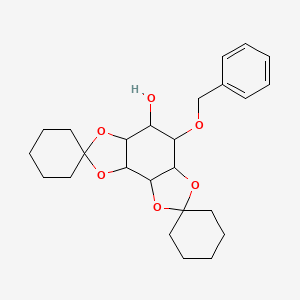
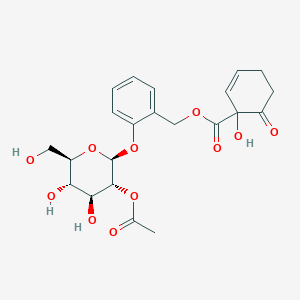
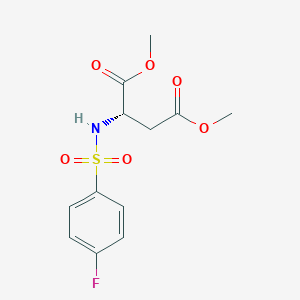
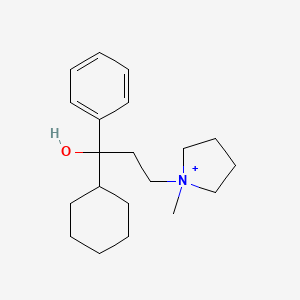
![ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14081945.png)
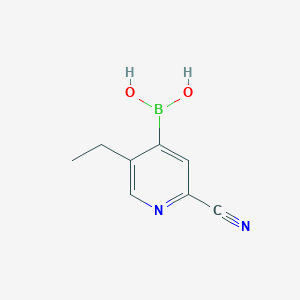
![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14081951.png)
